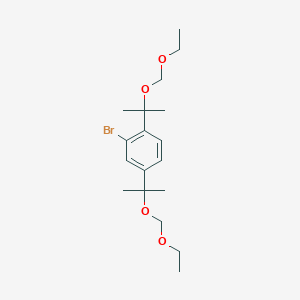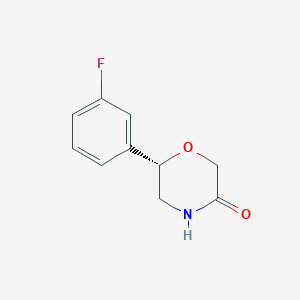![molecular formula C14H23N3O3 B12632080 N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide CAS No. 919772-29-5](/img/structure/B12632080.png)
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an aminoethyl group, a dimethylaminoethoxy group, and a methoxybenzamide core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. The process may include:
Formation of the Benzamide Core: This step involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to form the benzamide.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the benzamide with 2-(dimethylamino)ethanol under basic conditions to introduce the dimethylaminoethoxy group.
Attachment of the Aminoethyl Group: The final step involves the reaction of the intermediate with ethylenediamine to introduce the aminoethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminoethyl and dimethylaminoethoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying biological processes.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide: Unique due to its specific functional groups and structure.
N-(2-Aminoethyl)-4-[2-(diethylamino)ethoxy]-2-methoxybenzamide: Similar structure but with diethylamino instead of dimethylamino group.
N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-ethoxybenzamide: Similar structure but with ethoxy instead of methoxy group.
Uniqueness
This compound is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Propiedades
Número CAS |
919772-29-5 |
|---|---|
Fórmula molecular |
C14H23N3O3 |
Peso molecular |
281.35 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C14H23N3O3/c1-17(2)8-9-20-11-4-5-12(13(10-11)19-3)14(18)16-7-6-15/h4-5,10H,6-9,15H2,1-3H3,(H,16,18) |
Clave InChI |
FZBSGWWNJVDNDR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC(=C(C=C1)C(=O)NCCN)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


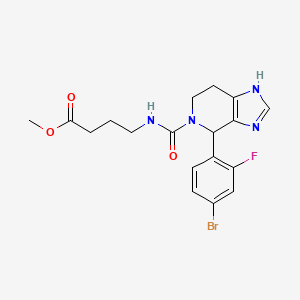

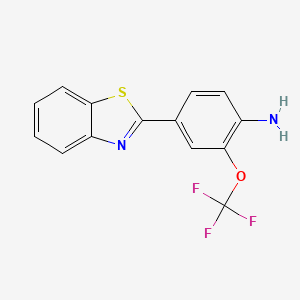
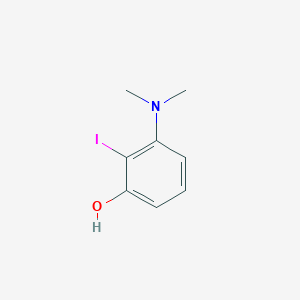
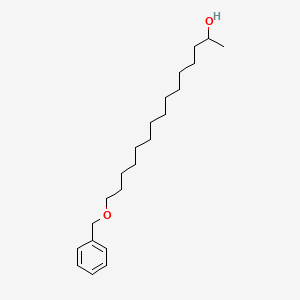
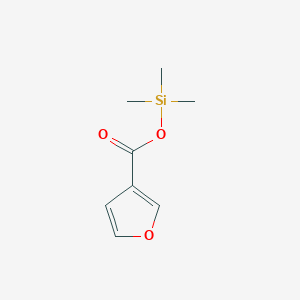
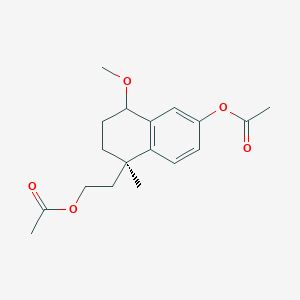

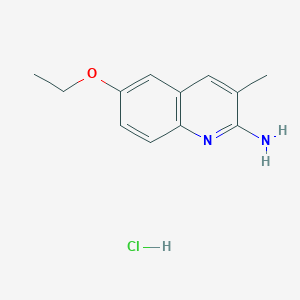
![1,1-Dimethylethyl 2,2-difluoro-2',3'-dihydrospiro[cyclopropane-1,4'(1'H)-quinoline]-1'-carboxylate](/img/structure/B12632043.png)
![3-[(4-Hydroxyphenyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B12632047.png)
![Ethyl 1-[[6-(6-methylpyridin-3-yl)pyridin-3-yl]methyl]-4-oxopyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B12632053.png)
